5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone ring with a hydroxymethyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of urea with aldehydes or ketones in the presence of a catalyst can yield the desired tetrahydropyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetrahydropyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
5-Methyl-tetrahydropyrimidin-2(1H)-one: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical and biological properties.
Uniqueness
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(hydroxymethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIKEEIKJJQPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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